4-aminopyrimidine-2-thiol
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Overview
Description
4-Aminopyrimidine-2-thiol is a heterocyclic compound containing a pyrimidine ring with an amino group at the 4-position and a thiol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminopyrimidine-2-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps such as ring closure, aromatization, S-methylation, and oxidation to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound are generally based on scalable versions of laboratory synthesis techniques. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Aminopyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Aminopyrimidine-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-aminopyrimidine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The amino and thiol groups can form hydrogen bonds or covalent bonds with target molecules, affecting their activity. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors .
Comparison with Similar Compounds
2-Aminopyrimidine: Lacks the thiol group, making it less reactive in certain chemical reactions.
4-Aminopyrimidine: Lacks the thiol group, affecting its biological activity and chemical reactivity.
2-Thiopyrimidine: Lacks the amino group, altering its interaction with biological targets.
Uniqueness: 4-Aminopyrimidine-2-thiol is unique due to the presence of both amino and thiol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-aminopyrimidine-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPSTSVLRXOYGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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